2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-pyrrolidin-1-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-5-6-9-10-7(12-6)11-3-1-2-4-11/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCVLSVWUKKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazide with a chloroacetic acid derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is studied for its potential
Biological Activity
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is a compound featuring a 1,3,4-oxadiazole ring, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. Research indicates that compounds with this scaffold can induce apoptosis and inhibit tumor growth in various cancer cell lines.
Case Studies
- Mechanism of Action : A study reported that certain oxadiazole derivatives activate apoptotic pathways by increasing the expression of p53 and cleaving caspase-3 in MCF-7 breast cancer cells. This suggests a mechanism similar to that of established anticancer agents like Tamoxifen .
- In Vitro Activity : In a screening of oxadiazole derivatives by the National Cancer Institute, several compounds demonstrated high potency against CNS and renal cancer cell lines. For instance, one derivative showed a growth inhibition percentage of 95.70% against SNB-75 (CNS cancer) .
- Comparative Efficacy : In a comparative study, three synthesized compounds were evaluated for their cytotoxic activity using an MTT assay. One compound exhibited an IC50 value of 0.275 µM, which was nearly double the potency compared to the standard drug erlotinib (IC50 = 0.418 µM) .
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been widely studied. These compounds have shown efficacy against various bacterial strains and fungi.
Research Findings
- Antitubercular Activity : A combination of 1,3,4-oxadiazole with thiazole and pyridine rings exhibited strong inhibition against Mycobacterium bovis BCG in both active and dormant states .
- Broad-Spectrum Efficacy : Other studies have highlighted that oxadiazole derivatives possess significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, often outperforming standard antibiotics .
Neuroprotective Activity
Emerging research suggests that some oxadiazole derivatives may offer neuroprotective effects.
Mechanistic Insights
Studies have indicated that certain oxadiazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by oxidative stress . This potential makes them candidates for further exploration in neurodegenerative disease models.
Summary of Biological Activities
The table below summarizes the biological activities associated with 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by substituents at positions 2 and 3. Below is a detailed comparison with key analogs:
Anticancer Activity
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106)
- Target Compound : The pyrrolidinyl group may improve solubility and target engagement via hydrogen bonding, though specific activity data are pending.
Antibacterial and Antifungal Activity
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole
- 1,3,4-Oxadiazole Thioethers (e.g., 5a, 5e)
CNS Depressant Activity
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV)
Structural and Reactivity Comparisons
| Compound Name | Substituents (Position 2/5) | Key Properties |
|---|---|---|
| Target Compound | Chloromethyl / Pyrrolidinyl | High reactivity (chloromethyl), basicity (pyrrolidine), moderate lipophilicity |
| 2-(4-Chlorophenyl)-5-(4-fluorophenyl) | Aryl / Aryl | High lipophilicity, strong π-π interactions |
| 2-(Methylsulfonyl)-5-(4-fluorophenyl) | Sulfonyl / Aryl | Polar sulfonyl group enhances water solubility |
| 2-(Adamantan-1-yl)-5-(4-chlorophenyl) | Adamantyl / Aryl | Bulky adamantyl group reduces solubility but improves target specificity |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent patterns. For example, chloromethyl protons appear at δ 4.5–5.0 ppm, while pyrrolidin-1-yl protons show distinct splitting patterns .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ for related oxadiazoles: 331.2) .
- X-ray Crystallography : Used to confirm crystal packing and bond angles in derivatives like 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (monoclinic system, space group P21/c) .
How does the introduction of different substituents affect the biological activity of 1,3,4-oxadiazole derivatives?
Advanced Research Focus
Substituents significantly modulate bioactivity. For example:
- Thioether groups : Derivatives with benzylthio substituents (e.g., 5g) showed fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL) .
- Electron-withdrawing groups : Chlorine or trifluoromethyl groups enhance herbicidal activity via interactions with succinate dehydrogenase (SDH) .
- Heterocyclic moieties : Pyridinyl or thiazolyl groups improve binding affinity in enzyme inhibition assays .
What methodologies are employed in molecular docking studies to evaluate oxadiazole derivatives as enzyme inhibitors?
Q. Advanced Research Focus
- Target Selection : SDH (PDB: 2FBW) is a common target for fungicidal oxadiazoles .
- Docking Software : Tools like AutoDock Vina assess binding poses. Key interactions include hydrogen bonds with Arg-43 and hydrophobic contacts with Phe-66 .
- Validation : Compare docking scores with lead compounds (e.g., penthiopyrad) to prioritize derivatives .
How can structural contradictions in NMR data be resolved when synthesizing novel oxadiazole derivatives?
Q. Advanced Research Focus
- 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons. For example, in 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole, HMBC confirmed connectivity between the oxadiazole ring and thioether .
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies nitrogen/oxygen positions in heterocycles .
- Crystallographic Validation : Resolves discrepancies between predicted and observed chemical shifts .
What role do oxadiazole derivatives play in the development of scintillation materials?
Application Focus
Oxadiazoles like BPBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) are primary dopants in plastic scintillators due to high radiation stability and fluorescence efficiency . Their rigid π-conjugated systems enhance light yield (~10,000 photons/MeV), critical for radiation detection in high-energy physics .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
